

# Anagliptin Hydrochloride: A Comparative Efficacy Analysis Against Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of **Anagliptin hydrochloride** against other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors. The information herein is synthesized from peer-reviewed clinical trials and retrospective studies to support research, scientific evaluation, and drug development endeavors.

#### **Abstract**

Anagliptin is a potent and selective DPP-4 inhibitor approved for the treatment of type 2 diabetes mellitus. Like other gliptins, it enhances glycemic control by increasing the levels of active incretin hormones. This guide delves into the comparative efficacy of Anagliptin, focusing on key clinical endpoints such as glycated hemoglobin (HbA1c) reduction, impact on lipid profiles, and management of glucose variability. Direct head-to-head trial data is presented for Anagliptin versus sitagliptin and linagliptin. While direct comparative trials with vildagliptin and saxagliptin are limited, available data from individual studies are included to provide a broader context.

#### **Data Presentation**

#### **Glycemic Control: HbA1c Reduction**

The primary measure of a DPP-4 inhibitor's efficacy is its ability to reduce HbA1c levels. The following table summarizes the results from various comparative studies.



| Compariso<br>n                | Drug and<br>Dosage                | Study<br>Duration | Baseline<br>HbA1c (%)                              | Mean<br>HbA1c<br>Reduction<br>(%)        | Study<br>Details                       |
|-------------------------------|-----------------------------------|-------------------|----------------------------------------------------|------------------------------------------|----------------------------------------|
| Anagliptin vs.<br>Placebo     | Anagliptin<br>100 mg BID          | 12 weeks          | ~7.9                                               | -0.75[1]                                 | Phase II<br>Monotherapy<br>Trial[1]    |
| Anagliptin<br>200 mg BID      | 12 weeks                          | ~7.9              | -0.82[1]                                           | Phase II<br>Monotherapy<br>Trial[1]      |                                        |
| Anagliptin vs.<br>Sitagliptin | Anagliptin<br>100 mg BID          | 52 weeks          | ~6.9                                               | +0.02 (non-<br>inferior)[2]              | REASON Trial (add-on to statin)[2]     |
| Sitagliptin 50-<br>100 mg QD  | 52 weeks                          | ~6.9              | +0.12[2]                                           | REASON<br>Trial (add-on<br>to statin)[2] |                                        |
| Anagliptin<br>100 mg BID      | 12 weeks                          | ~7.5              | Not significantly different from Sitagliptin[2]    | ACACIA Study (addon to metformin)[2] [3] |                                        |
| Sitagliptin<br>100 mg QD      | 12 weeks                          | ~7.5              | Not significantly different from Anagliptin[2] [3] | ACACIA Study (addon to metformin)[2] [3] |                                        |
| Anagliptin vs.<br>Linagliptin | Anagliptin<br>(100-200<br>mg/day) | 24 months         | ~11.1                                              | Significant reduction to ~9.7[4][5]      | Retrospective<br>Cohort<br>Study[4][5] |
| Linagliptin (5<br>mg/day)     | 24 months                         | ~12.0             | Significant reduction to ~9.2[4][5]                | Retrospective<br>Cohort<br>Study[4][5]   |                                        |



| Vildagliptin<br>vs. Alogliptin          | Vildagliptin<br>50 mg BID | 24 weeks | ~7.2  | -0.7                                             | Prospective<br>Randomized<br>Open-Label<br>Study |
|-----------------------------------------|---------------------------|----------|-------|--------------------------------------------------|--------------------------------------------------|
| Alogliptin 25<br>mg QD                  | 24 weeks                  | ~7.2     | -0.5  | Prospective<br>Randomized<br>Open-Label<br>Study |                                                  |
| Saxagliptin<br>(add-on to<br>metformin) | Saxagliptin<br>2.5 mg QD  | 24 weeks | ~8.0  | -0.73                                            | Randomized, Placebo- Controlled Study            |
| Saxagliptin 5                           | 24 weeks                  | ~8.0     | -0.83 | Randomized, Placebo- Controlled                  |                                                  |

Note: The study by Hamasaki et al. comparing anagliptin and linagliptin was a retrospective cohort study and baseline HbA1c levels were notably high. The percentage change in HbA1c was reported to be lower in the anagliptin group, though both showed significant reductions. A direct head-to-head randomized controlled trial would be needed for a definitive comparison.

#### **Lipid Profile Modulation**

Beyond glycemic control, some DPP-4 inhibitors have shown effects on lipid metabolism. Anagliptin, in particular, has been noted for its potential to improve lipid profiles.



| Comparison                     | Parameter                   | Anagliptin                  | Other DPP-4<br>Inhibitors                       | Study Details                                      |
|--------------------------------|-----------------------------|-----------------------------|-------------------------------------------------|----------------------------------------------------|
| Anagliptin vs.<br>Sitagliptin  | LDL-C Change                | -3.7 mg/dL[2]               | +2.1 mg/dL[2]                                   | REASON Trial<br>(52 weeks)[2]                      |
| Total Cholesterol              | Significant<br>Reduction    | No significant change       | REASON Trial<br>(52 weeks)                      |                                                    |
| Anagliptin vs.<br>Linagliptin  | Diastolic Blood<br>Pressure | Decreased[4][5]             | No change[4][5]                                 | Retrospective<br>Cohort Study (24<br>months)[4][5] |
| Total Cholesterol              | Decreased[4]                | No significant change[4]    | Retrospective<br>Cohort Study (24<br>months)[4] |                                                    |
| HDL-C                          | No significant change       | Increased[4]                | Retrospective<br>Cohort Study (24<br>months)[4] |                                                    |
| Vildagliptin vs.<br>Alogliptin | LDL-C Change                | Comparable to<br>Alogliptin | Comparable to<br>Vildagliptin                   | Prospective Randomized Open-Label Study (24 weeks) |

### **Glucose Variability**

Controlling glucose fluctuations is an important aspect of diabetes management. The ACACIA study specifically investigated the effect of Anagliptin's twice-daily regimen on glycemic variability compared to once-daily sitagliptin.

| Parameter                         | Anagliptin (100<br>mg BID) | Sitagliptin (100<br>mg QD) | P-value | Study Details                    |
|-----------------------------------|----------------------------|----------------------------|---------|----------------------------------|
| Change in<br>MAGE (mg/dL)         | -30.4 ± 25.6               | -9.5 ± 38.0                | <0.05   | ACACIA Study<br>(12 weeks)[2][3] |
| Increase in TIR (after dinner, %) | +33.0 ± 22.0               | +14.6 ± 28.2               | 0.009   | ACACIA Study<br>(12 weeks)[2][3] |



MAGE: Mean Amplitude of Glycemic Excursion; TIR: Time in Range (70-180 mg/dL). A lower MAGE and higher TIR indicate better glycemic stability.

## Experimental Protocols REASON Trial: Anagliptin vs. Sitagliptin on LDL-C

- Study Design: A 52-week, multicenter, randomized, open-label, parallel-group trial conducted at 17 centers in Japan.[2]
- Participants: 353 adults (≥20 years) with type 2 diabetes, existing atherosclerotic vascular lesions, and receiving statin therapy.[2]
- Intervention:
  - Anagliptin group: 100 mg orally twice daily. The dose could be increased to 200 mg twice daily if glycemic control was insufficient.
  - Sitagliptin group: 50 mg orally once daily. The dose could be increased to 100 mg once daily if glycemic control was insufficient.
- Primary Endpoint: Change in low-density lipoprotein cholesterol (LDL-C) levels from baseline to 52 weeks.[2]
- Secondary Endpoint: Change in Hemoglobin A1c (HbA1c) levels from baseline to 52 weeks, assessed for non-inferiority.[2]
- Data Collection: Blood samples were collected at baseline and at 52 weeks for the analysis
  of lipid profiles and HbA1c.

### ACACIA Study: Anagliptin vs. Sitagliptin on Glycemic Variability

- Study Design: A 12-week, double-blind, randomized, multicenter, active-controlled trial.[3]
- Participants: 89 patients with type 2 diabetes inadequately controlled with metformin alone (HbA1c between 6.5% and 8.5%).[3]



- Intervention:
  - Anagliptin group: 100 mg orally twice daily.
  - Sitagliptin group: 100 mg orally once daily.
- Primary Endpoint: Change from baseline in Mean Amplitude of Glycemic Excursion (MAGE) at 12 weeks.
- Secondary Endpoints: Change in postprandial Time in Range (TIR), HbA1c, and fasting plasma glucose.
- Data Collection: Continuous Glucose Monitoring (CGM) was used to measure MAGE and TIR before and after the 12-week treatment period.

#### Retrospective Cohort Study: Anagliptin vs. Linagliptin

- Study Design: A 2-year retrospective cohort study conducted at a diabetes-specialty clinic in Japan.[4][5]
- Participants: 234 patients with type 2 diabetes who had been prescribed either anagliptin (n=117) or linagliptin (n=117).[4]
- Data Collection: Clinical data on glycemic control (HbA1c), blood pressure, lipid profile, and liver and renal function were collected from patient records at 3, 6, 12, and 24 months after the initiation of the DPP-4 inhibitor.[4]

## Mandatory Visualization DPP-4 Inhibitor Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of action of DPP-4 inhibitors.

### **Comparative Clinical Trial Workflow**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Antidiabetic Agents and Their Effects on Lipid Profile: A Single Shot for Several Cardiovascular Targets PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of anagliptin as compared to linagliptin on metabolic parameters over 2 years of drug consumption: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Anagliptin Hydrochloride: A Comparative Efficacy Analysis Against Other DPP-4 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404211#comparative-efficacy-of-anagliptin-hydrochloride-and-other-dpp-4-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com